2-phenoxy-N-(m-tolylcarbamothioyl)acetamide
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Overview
Description
2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, a tolyl group, and a carbamothioyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is the NOTUM enzyme . NOTUM is a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling . This compound also exhibits significant antibacterial activity, suggesting that it may target bacterial proteins as well .
Mode of Action
This compound interacts with its targets by binding to the active site of the NOTUM enzyme, inhibiting its activity and thereby restoring Wnt signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting the NOTUM enzyme, this compound prevents the depalmitoleoylation of Wnt proteins, allowing Wnt signaling to proceed . This can have various downstream effects, depending on the specific cellular context.
Result of Action
The inhibition of the NOTUM enzyme by this compound results in the restoration of Wnt signaling . This can lead to various molecular and cellular effects, depending on the specific role of Wnt signaling in the given cellular context. For example, in cells where Wnt signaling promotes cell proliferation, the action of this compound could lead to increased cell growth .
Preparation Methods
The synthesis of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide typically involves the reaction of phenoxyacetic acid with m-tolyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .
Chemical Reactions Analysis
2-phenoxy-N-(m-tolylcarbamothioyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or tolyl groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Comparison with Similar Compounds
2-phenoxy-N-(m-tolylcarbamothioyl)acetamide can be compared with other phenoxyacetamide derivatives, such as:
2-phenoxyacetamide: Known for its inhibitory activity against monoamine oxidases, making it a potential candidate for antidepressant drugs.
2-(4-methoxyphenoxy)acetamide:
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide: A potent inhibitor of both monoamine oxidase A and B, showing promise in the treatment of various neurological conditions.
Properties
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)17-16(21)18-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZFDBXAIMFVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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